1-(4-ethylphenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-ethylphenyl)-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-2-13-5-7-14(8-6-13)21-12-16(19-20-21)17(22)18-10-9-15-4-3-11-23-15/h3-8,11-12H,2,9-10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSQPZIJQVPINL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-ethylphenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide , a member of the triazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on cytotoxicity, antiproliferative effects, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of approximately 326.41 g/mol. The structure includes a triazole ring, which is known for its pharmacological significance.
1. Cytotoxicity and Antiproliferative Effects
Research indicates that derivatives of 1H-1,2,3-triazole-4-carboxamides exhibit significant cytotoxic activity against various cancer cell lines. In a study evaluating multiple triazole derivatives, it was found that certain compounds showed antiproliferative potency comparable to doxorubicin, a standard chemotherapeutic agent. Specifically, the compound induced morphological changes in Jurkat T-cells, including:
- Apoptotic bodies
- Membrane blebbing
- Chromatin condensation
These changes were accompanied by DNA fragmentation and reduced mitochondrial membrane potential, suggesting a mechanism involving apoptosis rather than direct DNA intercalation .
2. Trypanocidal Activity
Recent studies have highlighted the potential of 1H-1,2,3-triazole derivatives in treating parasitic infections. Notably, some analogs demonstrated potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The IC50 values for these compounds were significantly lower than those for traditional treatments like Benznidazole (Bz), indicating a promising avenue for drug development .
3. Antiviral Properties
The triazole scaffold has also been investigated for antiviral properties. Compounds containing the triazole ring have shown effectiveness against various viral pathogens due to their ability to interfere with viral replication processes .
The biological activities of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : It disrupts cell cycle progression in malignant cells.
- Interaction with Metabolic Pathways : Some studies suggest that triazoles may inhibit specific metabolic enzymes related to tumor growth.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous 1,2,3-triazole-4-carboxamides, highlighting key substituents, molecular properties, and biological activities:
Key Observations:
Aryl Group Modifications :
- Electron-withdrawing groups (e.g., nitro in MKA098 , fluorine in RFM ) enhance target binding but may reduce solubility.
- Electron-donating groups (e.g., methoxy in , ethoxy in ) improve solubility but may lower membrane permeability.
Carboxamide Substituent Effects: Thiophene-containing chains (e.g., target compound, ) facilitate π-π interactions with aromatic residues in target proteins. Polar groups (e.g., hydroxy in , amino in ) enhance solubility but may limit blood-brain barrier penetration.
Biological Activity Trends :
- Fluorinated or chlorinated aryl groups (e.g., MKA098 ) are common in anticancer and apoptosis-inducing compounds.
- Thiophene moieties (target compound, ) are prevalent in CNS-targeted molecules due to their brain-penetrant properties.
Research Findings and Data Gaps
Q & A
Q. What are the recommended synthetic routes for 1-(4-ethylphenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide, and what challenges arise during its synthesis?
Methodological Answer: The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions. For example:
- Triazole formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, as demonstrated in analogous compounds .
- Carboxamide linkage : Couple the triazole intermediate with a thiophene-ethylamine group via an amidation reaction. Use coupling agents like HATU or EDCI in anhydrous DMF or THF .
- Challenges : Low yields due to steric hindrance from the 4-ethylphenyl group and purification difficulties caused by byproducts. Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- Structural confirmation : Use - and -NMR to verify substituent positions (e.g., ethylphenyl and thiophene groups). Compare spectral data with structurally similar triazole derivatives .
- Purity analysis : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% target peak area) .
- Solubility profiling : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy. Note low aqueous solubility due to hydrophobic substituents, as seen in related carboxamides .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme inhibition : Screen against kinases or proteases using fluorometric assays (e.g., ATPase-Glo™). The triazole core may act as a zinc-binding motif, similar to metalloenzyme inhibitors .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare results with control compounds to identify structure-activity trends .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or thiophene groups (e.g., 3-methyl substitution). Assess changes in IC values against target enzymes .
- Bioisosteric replacement : Replace the thiophene ring with furan or pyridine to alter electronic properties. Monitor effects on binding affinity via molecular docking .
Q. What strategies address low aqueous solubility during in vivo studies?
Methodological Answer:
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to the carboxamide moiety, enhancing solubility for intravenous administration .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles. Characterize drug release kinetics using dialysis membranes .
Q. How can computational modeling predict off-target interactions or toxicity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to cytochrome P450 isoforms (e.g., CYP3A4). Prioritize analogs with low predicted inhibition to reduce metabolic toxicity .
- ADMET prediction : Apply SwissADME or ProTox-II to estimate pharmacokinetic parameters (e.g., logP, BBB permeability) and hepatotoxicity risks .
Q. What experimental designs resolve contradictions in biological data (e.g., conflicting IC50_{50}50 values)?
Methodological Answer:
- Standardized protocols : Replicate assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays). Include positive controls (e.g., staurosporine) to validate results .
- Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
